
Ammonium, oxydiethylenebis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, oxydiethylenebis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C10-H26-N2-O.2I and a molecular weight of 444.18 . This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxydiethylenebis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. In this case, the reaction involves the alkylation of a tertiary amine with diiodide . The reaction conditions usually include a solvent such as methanol or ethanol and a temperature range of 50-70°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium, oxydiethylenebis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution reactions can yield various substituted ammonium compounds .
Scientific Research Applications
Ammonium, oxydiethylenebis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis and DNA extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surfactants
Mechanism of Action
The mechanism of action of ammonium, oxydiethylenebis(trimethyl-, diiodide) involves its interaction with microbial cell membranes. The positively charged ammonium ions interact with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and cell lysis . This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Comparison
Ammonium, oxydiethylenebis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent. Compared to benzalkonium chloride and cetyltrimethylammonium bromide, it has a higher molecular weight and different solubility characteristics, which can influence its application in various fields .
Properties
CAS No. |
2576-43-4 |
|---|---|
Molecular Formula |
C10H26I2N2O |
Molecular Weight |
444.14 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trimethylazaniumyl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2O.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GSHPGFRNQUDFLK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCOCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)

![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
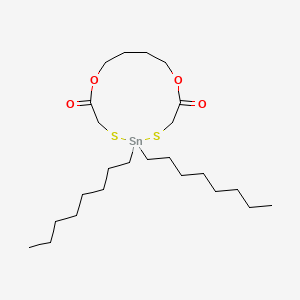
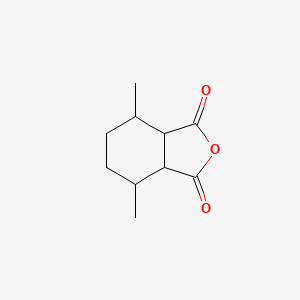
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
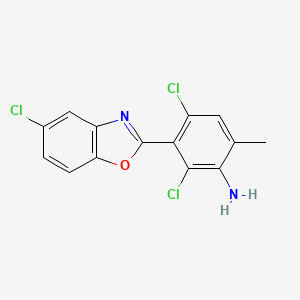
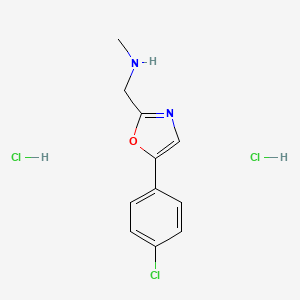
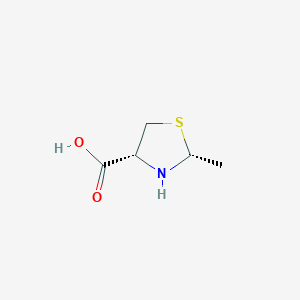
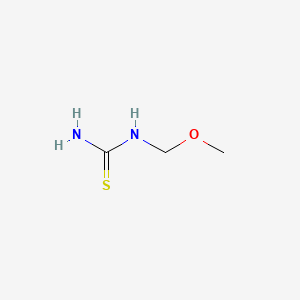
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

